5-Formylisoxazole-4-carboxylic acid
Description
5-Formylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a formyl group at position 5 and a carboxylic acid group at position 2.
Properties
Molecular Formula |
C5H3NO4 |
|---|---|
Molecular Weight |
141.08 g/mol |
IUPAC Name |
5-formyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H3NO4/c7-2-4-3(5(8)9)1-6-10-4/h1-2H,(H,8,9) |
InChI Key |
JIQFFIOPGDVJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NOC(=C1C(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Isoxazole Ring Formation via Hydroxylamine Reaction
A common approach to prepare isoxazole-4-carboxylic acid derivatives involves the reaction of ethyl ethoxymethyleneacetoacetate with hydroxylamine salts to form ethyl 5-methylisoxazole-4-carboxylate intermediates. This step is typically conducted at low temperatures (−20 °C to 10 °C) to control reaction selectivity and reduce by-products.
- Reaction conditions:
- Reagents: Ethyl ethoxymethyleneacetoacetate, hydroxylamine sulfate, sodium acetate or trifluoroacetate salt
- Temperature: −20 °C to 10 °C (optimal around −5 °C)
- Solvent: Ethanol and water mixture
- Reaction time: Addition over 1 hour with vigorous stirring, followed by reflux for 30 minutes at 85–90 °C
- Outcome: Formation of crude ethyl-5-methylisoxazole-4-carboxylate with yields around 85% crude yield after extraction and purification steps.
Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid
The ester intermediate is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Oxidation of Isoxazol-5-yl-methanol to 5-Formylisoxazole
For the formyl group introduction at position 5, oxidation of isoxazol-5-yl-methanol is a key step.
- Method:
- Oxidant: Dess-Martin periodinane (DMP)
- Solvent: Dichloromethane
- Conditions: Stirring at room temperature for 1.5 hours
- Work-up: Quenching with aqueous sodium thiosulfate and sodium bicarbonate, extraction with dichloromethane, drying, and chromatographic purification
- Yield: Approximately 45% isolated yield of 5-formylisoxazole as a colorless oil.
Isomerization and Catalytic Methods
Recent research reports Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles under controlled temperatures to afford isoxazole-4-carboxylic esters and amides, which may be adapted for formyl derivatives under milder conditions (50 °C to 105 °C).
- This domino isoxazole-isoxazole isomerization provides a route to selectively functionalized isoxazole-4-carboxylic acids.
Comparative Data Table of Preparation Steps
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Formation of ethyl-5-methylisoxazole-4-carboxylate | Ethyl ethoxymethyleneacetoacetate + hydroxylamine sulfate + sodium acetate | −20 to 10 (opt. −5) | ~85 (crude) | Vigorous stirring, reflux post-addition |
| Hydrolysis to 5-methylisoxazole-4-carboxylic acid | Glacial acetic acid + HCl (2:1) | Ambient to moderate heating | Not specified | Crystallization from toluene/acetic acid mixture |
| Oxidation of isoxazol-5-yl-methanol to 5-formylisoxazole | Dess-Martin periodinane in dichloromethane | Room temp (20) | 45 | Purification by silica gel chromatography |
| Fe(II)-catalyzed isomerization (alternative) | Fe(II) catalyst in dioxane or MeCN | 50 to 105 | Good yields | Enables selective isoxazole-4-carboxylic acid derivatives |
Detailed Research Findings and Notes
Reduction of by-products: Using hydroxylamine sulfate instead of hydrochloride drastically reduces isomeric impurities and improves reaction clarity in the formation of isoxazole intermediates.
Purification: Crystallization solvents such as toluene, acetic acid, and ethyl acetate are preferred to obtain high-purity 5-methylisoxazole-4-carboxylic acid, which is essential for subsequent transformations.
Reaction control: Maintaining low temperatures during hydroxylamine addition is critical to suppress side reactions and improve yield and purity.
Catalytic isomerization: Fe(II)-catalyzed isomerization allows for novel synthetic routes and may provide milder conditions for preparing formylated isoxazole derivatives, offering potential for improved selectivity and yield.
Oxidation step: Dess-Martin periodinane is an effective oxidant for converting isoxazol-5-yl-methanol to the aldehyde with moderate yield and mild reaction conditions, avoiding harsher oxidants.
Chemical Reactions Analysis
Types of Reactions: 5-Formylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: 5-Carboxyisoxazole-4-carboxylic acid.
Reduction: 5-Hydroxymethylisoxazole-4-carboxylic acid.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formylisoxazole-4-carboxylic acid is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data and case studies.
Antitumor Activity
Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant antitumor properties. For instance, studies have demonstrated that modifications at various positions of the isoxazole ring can enhance cytotoxicity against different cancer cell lines. One study showed that certain isoxazole derivatives were effective against ovarian cancer cells, highlighting the potential of this compound as a lead compound for further development in cancer therapy .
Anti-inflammatory Properties
Isoxazole derivatives have also been investigated for their anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their therapeutic effects. Compounds similar to this compound have been shown to possess selective COX inhibitory activity, making them candidates for the treatment of inflammatory diseases .
Antimicrobial Activity
Another area of application for this compound is its antimicrobial properties. Studies have reported that certain isoxazole derivatives demonstrate efficacy against various bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents .
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers. Its functional groups allow for the formation of cross-linked networks, which can enhance the mechanical properties of materials. Research has focused on using such compounds to develop smart materials with stimuli-responsive characteristics .
Cosmetic Formulations
The cosmetic industry has also shown interest in incorporating isoxazole derivatives into formulations. Their properties can enhance the stability and efficacy of cosmetic products, particularly those aimed at skin health. Formulations utilizing these compounds may offer improved moisturizing effects and skin penetration capabilities .
Case Study 1: Antitumor Activity Assessment
A study conducted by Vitale et al. (2014) synthesized a series of isoxazoles based on the structure of this compound. The compounds were evaluated against ovarian cancer cell lines, revealing that specific structural modifications significantly increased their potency compared to the lead compound .
Case Study 2: Polymer Development
In a polymer chemistry study, researchers explored the use of this compound as a monomer in creating biodegradable polymers. The resulting materials exhibited favorable mechanical properties and biodegradability, indicating their potential application in environmentally friendly packaging solutions .
Mechanism of Action
The mechanism of action of 5-Formylisoxazole-4-carboxylic acid is primarily related to its ability to interact with biological targets through its functional groups. The formyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents at positions 3, 4, and 5 of the isoxazole ring (Table 1).
Table 1: Structural Comparison of Isoxazole Derivatives
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
Pharmaceutical Relevance :
Q & A
Q. What are the recommended synthetic routes for 5-Formylisoxazole-4-carboxylic acid, and how can reaction conditions be optimized?
A practical approach involves cyclocondensation of precursors such as ethyl acetoacetate with formylating agents, followed by hydrolysis. For example, 5-methylisoxazole-4-carboxylic acid derivatives are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, with subsequent hydrolysis under basic conditions to yield the carboxylic acid moiety . Optimization may include adjusting solvent polarity (e.g., DMF or THF), temperature (80–100°C), and stoichiometric ratios to enhance yields. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) ensures high purity (>95%) . Recrystallization from ethanol/water mixtures (1:3 v/v) is also effective for isolating crystalline forms, as demonstrated for structurally related isoxazole-carboxylic acids .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Combined spectroscopic and crystallographic methods are critical:
- FT-IR : Confirm the presence of carbonyl (C=O) stretches (~1700 cm⁻¹ for carboxylic acid and formyl groups) .
- NMR : H NMR should show a formyl proton resonance at δ 9.8–10.2 ppm and isoxazole ring protons at δ 6.5–8.0 ppm .
- X-ray crystallography : Resolve bond lengths and angles (e.g., C=O bond ~1.21 Å, isoxazole ring planarity) for unambiguous confirmation .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- HPLC-UV : Use a C18 column with UV detection at 254 nm; retention time calibration against a certified reference standard is essential .
- LC-MS/MS : Enables trace-level quantification (LOD ~0.1 ng/mL) using multiple reaction monitoring (MRM) transitions specific to the molecular ion ([M-H]⁻ at m/z 153) .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Store at 2–8°C in airtight, light-resistant containers .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of formylation in isoxazole-carboxylic acid derivatives?
Density functional theory (DFT) studies suggest that electrophilic substitution at the C4 position is favored due to electron-withdrawing effects of the carboxylic acid group, which directs formylation to the C5 position. Solvent polarity and Lewis acid catalysts (e.g., ZnCl₂) further stabilize transition states, enhancing regioselectivity .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
Molecular docking and molecular dynamics simulations (e.g., using Gaussian or GROMACS) model interactions with nucleophiles like amines. The formyl group’s electrophilicity (partial charge ~+0.35) and frontier molecular orbital analysis (LUMO localization) predict reactivity at the aldehyde site .
Q. What strategies are used to study the biological activity of this compound in enzyme inhibition assays?
- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.
- Structure-activity relationships (SAR) : Modify the isoxazole core (e.g., halogenation at C3) to assess potency changes.
- Crystallography : Co-crystallize with enzymes to identify binding modes (e.g., hydrogen bonding with Arg120 in COX-2) .
Q. How does pH influence the stability of this compound in aqueous solutions?
Stability studies show degradation at extremes:
- Acidic (pH <3) : Hydrolysis of the formyl group to carboxylic acid.
- Alkaline (pH >9) : Ring-opening of the isoxazole moiety.
Optimal stability is observed at pH 5–7 (half-life >6 months at 25°C) .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for this compound?
- Decoupling experiments : Differentiate between overlapping H signals (e.g., formyl vs. aromatic protons).
- 2D NMR (COSY, HSQC) : Assign spin-spin coupling and correlate H-C signals.
- Comparative analysis : Cross-reference with structurally validated analogs (e.g., 5-methylisoxazole-4-carboxylic acid, δ 6.7 ppm for C5-H) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
